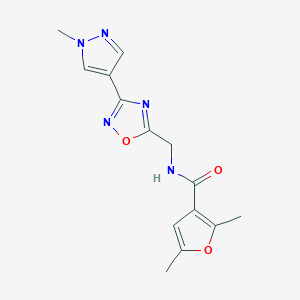

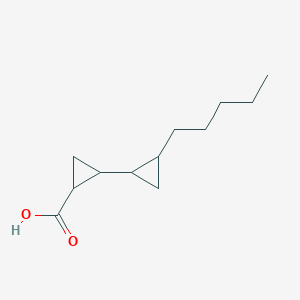

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropane carboxylic acids are a class of compounds characterized by a three-membered cyclopropane ring attached to a carboxylic acid group. These compounds have been studied for various applications, including their role as inhibitors, derivatizing agents, and intermediates in organic synthesis. The specific compound "2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid" has not been directly mentioned in the provided papers, but the papers do discuss related cyclopropane carboxylic acids and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of cyclopropane carboxylic acids can involve various strategies, including iodocarbocyclization, azidation, saponification, and reduction, as demonstrated in the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid . Additionally, different synthetic routes for 2,2-dimethylcyclopropane carboxylic acid have been summarized, including the use of chiral metal catalysts for direct synthesis of chiral products . These methods could potentially be adapted for the synthesis of "2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid."

Molecular Structure Analysis

The molecular structure of cyclopropane carboxylic acids is characterized by the presence of a cyclopropane ring, which can influence the physical and chemical properties of the compound. The structure of cyclopropane-1,1,2-tricarboxylic acid has been characterized using NMR, mass spectrometry, and thermal analyses, providing insights into the stability and decomposition patterns of such compounds .

Chemical Reactions Analysis

Cyclopropane carboxylic acids can participate in various chemical reactions. For example, donor-acceptor cyclopropanes can undergo ring-opening reactions or cycloisomerization in the presence of acid, leading to the formation of different products depending on the acid used . Additionally, cyclopropane carboxylic acids can act as inhibitors, as seen with cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxylic acids can be influenced by their molecular structure. For instance, the thermal analysis of cyclopropane-1,1,2-tricarboxylic acid shows that it decomposes in three steps, with the loss of carboxylic acid groups during one of the steps . The enantiomeric purities of secondary alcohols can be analyzed by derivatization to the esters of 2,2-disubstituted cyclopropanecarboxylic acids, indicating the utility of these compounds in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Cyclopropane carboxylic acid derivatives, including 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, have been the subject of various synthesis and characterization studies due to their biological activity. The synthesis of these compounds often involves complex chemical processes, and their structural properties are analyzed using techniques like NMR spectroscopy. For instance, Tian Li (2009) focused on synthesizing glycosyl esters of cyclopropane carboxylic acid due to their biological significance, achieving yields ranging from 40.5% to 59.7% (Tian Li, 2009).

Cyclopropane Moiety in Natural Products

The cyclopropane moiety, a key structural component in compounds like 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, is widely present in natural products and exhibits diverse biological activities. Natural compounds containing the cyclopropane structure, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, show antifungal, antimicrobial, antiviral, and antitumor activities. Comprehensive research efforts have been directed towards their isolation, characterization, total synthesis, and understanding of their biological activities (Coleman & Hudson, 2016).

Applications in Organic Chemistry

In organic chemistry, cyclopropane carboxylic acid derivatives are used to create various novel compounds. Yuequan Zhu et al. (2016) developed a synthetic strategy to construct alkyl 5-arylfuran-2-carboxylates starting from donor-acceptor cyclopropanes. These compounds are produced via ring-opening reactions or cycloisomerization, demonstrating the versatility of cyclopropane carboxylic acids in organic synthesis (Zhu, Xu, & Gong, 2016).

Impact on Ethylene Production in Plants

Cyclopropane carboxylic acid derivatives also play a role in plant biology. For example, compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been studied for their inhibitory effects on ethylene production in tomato fruit, showcasing the potential application of these compounds in agricultural science (Dourtoglou & Koussissi, 2000).

Scientific Research Applications of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic Acid

Synthesis and Characterization

- Cyclopropane carboxylic acids, including derivatives similar to 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, are used as leading compounds due to their biological activity. New compounds in this category have been synthesized and characterized, demonstrating a diverse range of potential applications (Li, 2009).

Biological Activities

- Compounds containing a cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. These findings suggest similar potentials for 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid (Coleman & Hudson, 2016).

Synthetic Strategies and Reactions

- Cyclopropane derivatives have been synthesized using strategies that involve ring-opening reactions and cycloisomerization, which could be relevant for producing derivatives of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid (Zhu, Xu, & Gong, 2016).

Applications in Dynamic Covalent Chemistry

- Cyclopropane derivatives have been shown to participate in reversible [2 + 1] cycloaddition reactions, which are valuable for dynamic covalent chemistry applications. This versatility may extend to 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid derivatives (Moerdyk & Bielawski, 2012).

Inhibition Studies

- Structural analogs of 1-aminocyclopropane-1-carboxylic acid, which share similarities with 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid, have been studied for their inhibitory effects on certain biological processes, indicating potential pharmacological applications (Dourtoglou & Koussissi, 2000).

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid are currently unknown. This compound is a cyclopropane derivative, and cyclopropane compounds are known to be present in numerous biological compounds . .

Mode of Action

Cyclopropane compounds are known to be highly reactive due to their strained ring structure . They can undergo reactions with double bonds in alkenes or cycloalkenes . .

Pharmacokinetics

Carboxylic acids, in general, are known to be weak acids and can exist in the body in both their protonated and deprotonated forms . This can affect their absorption and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of cyclopropane compounds . .

Eigenschaften

IUPAC Name |

2-(2-pentylcyclopropyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-8-6-9(8)10-7-11(10)12(13)14/h8-11H,2-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXLLTSPSVGNAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC1C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)